molecular formula C9H13NO B1662042 N-(4-Methoxybenzyl)-N-methylamine CAS No. 702-24-9

N-(4-Methoxybenzyl)-N-methylamine

Cat. No. B1662042
CAS RN: 702-24-9
M. Wt: 151.21 g/mol
InChI Key: AIJFPNKGGAPZFJ-UHFFFAOYSA-N
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Patent
US07176214B2

Procedure details

A mixture of p-methoxybenzaldehyde (25 ml; 200 mmol) and 8M methylamine in ethanol (100 ml; 800 mmol) in 100 ml of ethanol was stirred at rt for 18 hours. After removing the volatiles in vacuo, the residue was dissolved in 300 ml of fresh ethanol and sodium borohydride (8.5 g; 225 mmol) was added portionwise over 1.5 hr. Following the addition, the reaction mixture was concentrated to ˜⅓ volume and water (50 ml) was added. After cooling in an ice bath, the stirred mixture was carefully acidified to pH ˜2 with 5% aqueous H2SO4. After stirring 15 minutes, the mixture was basified to pH 14 with 6N NaOH and extracted with ethyl ether (400 ml). The ether layer was washed with water (200 ml), brine (100 ml) and dried over MgSO4. Concentration afforded 28.04 g (93%) of B51.1 as a colorless liquid. (M+H)+=152.13 (HPLC>94%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:11][NH2:12].[BH4-].[Na+]>C(O)C>[CH3:11][NH:12][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the volatiles in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 300 ml of fresh ethanol
ADDITION
Type
ADDITION
Details
the addition
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
STIRRING
Type
STIRRING
Details
After stirring 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (400 ml)
WASH
Type
WASH
Details
The ether layer was washed with water (200 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
afforded 28.04 g (93%) of B51.1 as a colorless liquid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CNCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.